(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
Description
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Properties
IUPAC Name |
[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O4S/c1-23-15-5-7-17(8-6-15)14-11-18(12-14)16(20)13-3-9-19(10-4-13)24(2,21)22/h13-15H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXWHQZFCARYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a complex structure that includes an azetidine ring, piperidine moieties, and a methanone functional group. Its molecular formula is , and it has a molecular weight of approximately 306.41 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound may act as an antagonist or agonist at specific receptors involved in neurotransmission and inflammation.
- Enzyme Inhibition : It has been shown to inhibit enzymes related to inflammatory pathways, potentially modulating immune responses.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects through various models:
- In Vivo Studies : Animal models of inflammation (e.g., carrageenan-induced paw edema) showed reduced swelling when treated with the compound.
- Cytokine Production : It significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages.
Case Studies
-
Study on Autoimmune Disease Models :
- In a study involving DBA/1 mice, the compound was administered orally at varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg). Results indicated a dose-dependent reduction in autoantibody titers associated with lupus-like symptoms, suggesting potential therapeutic applications in autoimmune disorders .
- Cancer Research :
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, comparisons have been made with structurally similar compounds:
| Compound Name | Biological Activity | Notable Differences |
|---|---|---|
| (3-(4-Methoxypiperidin-1-yl)azetidine) | Moderate antimicrobial activity | Lacks methylsulfonyl group |
| (4-(methylsulfonyl)piperidine) | Stronger anti-inflammatory | No azetidine structure |
| (N-(4-methoxypiperidin-1-yl)-2-methylbenzamide) | Moderate anti-cancer activity | Different aromatic substitution |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : 1H/13C-NMR identifies proton environments (e.g., methoxy protons at δ 3.2–3.4 ppm) and carbon connectivity .
- HPLC : Purity assessment (e.g., >95% peak area) using reverse-phase columns (C18) with acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z ~470) .
How can researchers optimize reaction yields given steric hindrance in azetidine-piperidine coupling?
Q. Advanced Research Focus
- Temperature Control : Lower temperatures (0–5°C) reduce steric clashes during nucleophilic substitution .
- Microwave-Assisted Synthesis : Accelerates coupling of bulky groups (e.g., azetidine with substituted piperidine) by enhancing reaction kinetics .
- Alternative Coupling Reagents : Use HATU or EDC/HOBt for amide bond formation to minimize steric interference .
How should discrepancies between NMR and HPLC data be resolved during characterization?
Q. Advanced Research Focus
- Peak Integration Analysis : Compare NMR integration ratios (e.g., methoxy vs. methylsulfonyl protons) with HPLC peak areas to detect impurities .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by conformational isomers .
- Spiking Experiments : Add a pure reference standard to HPLC runs to confirm co-elution of impurities .
What computational strategies predict the biological targets of this compound?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PI3K or MAPK pathways) .
- Pharmacophore Mapping : Align the methanone and sulfonyl groups with known enzyme inhibitors (e.g., PARP-1) to predict binding .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize targets .
What safety protocols are recommended for handling this compound?
Q. Basic Research Focus
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., methyl sulfonyl chloride) .
- Spill Management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .
How do functional groups influence the compound’s reactivity in oxidation or nucleophilic substitution?
Q. Advanced Research Focus
| Functional Group | Oxidation Susceptibility | Nucleophilic Reactivity |
|---|---|---|
| Methylsulfonyl | High (forms sulfonic acid) | Low (steric shielding) |
| Methoxypiperidine | Moderate (demethylation) | Moderate (SN2 at piperidine N) |
| Azetidine | Low | High (ring strain) |
How can contradictory bioassay results (e.g., IC50 variability) be addressed?
Q. Advanced Research Focus
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
- Metabolite Screening : Test for off-target effects using liver microsomes to rule out metabolic interference .
- Dose-Response Curves : Perform 8-point IC50 assays to improve statistical reliability .
What in silico models are effective for predicting solubility and logP?
Q. Advanced Research Focus
- QSPR Models : Use MarvinSketch or ACD/Labs to predict logP (~2.5) and aqueous solubility (<0.1 mg/mL) .
- COSMO-RS : Simulate solvent interactions to optimize crystallization solvents (e.g., ethyl acetate/hexane) .
What stability issues arise under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
